molecular formula C10H11BrO4 B3034495 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone CAS No. 18064-92-1

2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Cat. No. B3034495
CAS RN: 18064-92-1
M. Wt: 275.1 g/mol
InChI Key: BLODFNLYTIPCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone is a brominated organic compound that is related to various research areas due to its potential applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine atom and multiple methoxy groups attached to a phenyl ring, which is further connected to an ethanone group.

Synthesis Analysis

The synthesis of brominated phenolic compounds, which are structurally related to 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, involves bromination reactions and subsequent transformations such as demethylation and reduction. For instance, bromination of bis(3,4-dimethoxyphenyl)methanone yielded various brominated products under different conditions . Similarly, a derivative of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone was synthesized from 3-acetyl-4-hydroxycoumarin and dibromide . These methods highlight the versatility of bromination reactions in synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of brominated compounds is often elucidated using techniques such as single-crystal X-ray crystallography, infrared spectrometry, and NMR spectroscopy. For example, the crystal structure of a tribromo derivative was determined, revealing the importance of Br...Br and Br...H/H...Br contacts in the molecular stack . The stereochemical course of reactions leading to dimerization products has also been discussed based on X-ray structural data .

Chemical Reactions Analysis

Brominated phenolic compounds undergo various chemical reactions, including reduction, demethylation, and dimerization. The reduction and demethylation of a tetra-brominated product led to the synthesis of a natural product with antioxidant properties . The microbiological transformation of p-bromo-2-hydroxyacetophenone by baker's yeast resulted in an optically active epoxy ether, demonstrating the potential for biocatalytic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of bromine and hydroxyl groups. These compounds exhibit significant antioxidant and radical scavenging activities, as evidenced by various in vitro assays . The synthesized bromophenols showed effective antioxidant power when compared to standard antioxidant compounds, indicating their potential as antioxidant agents.

Scientific Research Applications

Chemical Synthesis

2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone has been synthesized as part of studies in chemical synthesis. For instance, Hong-xia (2007) discusses the synthesis of a similar compound, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, through halogen-exchange reactions, highlighting its potential as an effective chemical protective group Li Hong-xia (2007).

Photophysical Studies

In the realm of photophysical research, Asiri et al. (2017) synthesized a compound closely related to 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, studying its electronic absorption and emission spectra in various solvents. This research provides insights into solvatochromic properties like extinction coefficient and fluorescence quantum yield Asiri et al. (2017).

Carbonic Anhydrase Inhibition

Balaydın et al. (2012) synthesized derivatives of (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, investigating their inhibitory effect on human cytosolic carbonic anhydrase II. This research suggests potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis Balaydın et al. (2012).

Antioxidant Properties

The synthesis and study of antioxidant properties of compounds similar to 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone have been conducted. For example, Balaydın et al. (2010) synthesized bromophenol derivatives and assessed their antioxidant power, suggesting potential applications in oxidative stress-related conditions Balaydın et al. (2010).

Electrophilic Aromatic Bromination

The compound has also been studied in the context of electrophilic aromatic bromination. Xu Yong-nan (2012) synthesized a similar compound, Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, highlighting a method for bromination of aromatic ethers, which can be relevant in various chemical syntheses Xu Yong-nan (2012).

Fungicidal Activity

In the field of agriculture and fungicidal research, derivatives of 2-bromo-1-(3,4-dimethylphenyl)ethanone, structurally similar to 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, have been prepared and evaluated for their fungicidal activity, as discussed by Bashandy et al. (2008) Bashandy et al. (2008).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, and H319 . Precautionary statements include P305, P338, and P351 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2-bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-8-4-3-6(7(12)5-11)9(13)10(8)15-2/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLODFNLYTIPCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CBr)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-2-hydroxyphenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.